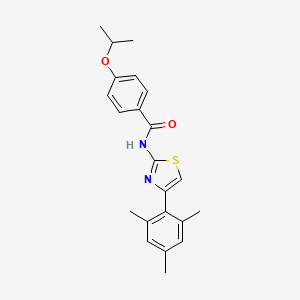

![molecular formula C12H15NO7S B2707986 1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid CAS No. 1241830-03-4](/img/structure/B2707986.png)

1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

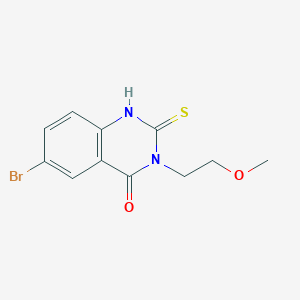

The compound “1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid” is a complex organic molecule with a molecular weight of 317.32 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis

The structure of this compound is characterized by the presence of a pyrrolidine ring, a furan ring, and several functional groups including an ethoxycarbonyl group, a sulfonyl group, and a carboxylic acid group . The spatial orientation of these groups and the stereoisomers of the molecule can lead to different biological profiles of drug candidates .Chemical Reactions Analysis

The pyrrolidine ring in this compound can undergo various chemical reactions. For example, it can be functionalized to obtain new compounds with different biological profiles . Protodeboronation of pinacol boronic esters is a reaction that has been used in the synthesis of related compounds .Scientific Research Applications

Cyclization Reactions

A study by Remizov, Pevzner, and Petrov (2019) demonstrated the use of similar furan compounds in cyclization reactions, specifically highlighting the intramolecular 6-endo-dig-cyclization. This process can lead to the generation of various heterocyclic compounds, indicating the compound's potential in synthesizing novel organic materials with complex structures (Yu. O. Remizov et al., 2019).

Domino Reactions

Cui, Zhu, Li, and Cao (2018) described a metal-free, three-component domino reaction involving similar sulfonylated furan compounds. This reaction pathway offers a new strategy for synthesizing furan or imidazo[1,2-a]pyridine derivatives, showcasing the compound's versatility in facilitating complex organic reactions and generating functionally diverse molecules (Zhiming Cui et al., 2018).

Heterocyclic Compound Synthesis

Minetto, Raveglia, Sega, and Taddei (2005) explored the microwave-assisted Paal–Knorr reaction for the efficient synthesis of furans, pyrroles, and thiophenes from β-keto esters. This methodology underscores the utility of similar compounds in the rapid and versatile synthesis of heterocyclic compounds, which are crucial in drug development and materials science (G. Minetto et al., 2005).

Biofuel Production

Antunes, Russo, Wiper, Veiga, Pillinger, Mafra, Evtuguin, Pinna, and Valente (2014) discussed the catalytic performance of sulfonated graphene oxide in converting 5-(hydroxymethyl)-2-furfural into biofuels, highlighting the potential role of similar sulfonyl-containing compounds in renewable energy technologies (Margarida M. Antunes et al., 2014).

Future Directions

The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles . Future research could focus on exploring the potential applications of this compound in drug discovery, and on optimizing its synthesis and functionalization to obtain new compounds with improved properties .

Properties

IUPAC Name |

1-(5-ethoxycarbonylfuran-2-yl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7S/c1-2-19-12(16)9-5-6-10(20-9)21(17,18)13-7-3-4-8(13)11(14)15/h5-6,8H,2-4,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXCLKXFEKHXCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)S(=O)(=O)N2CCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[3-(2-Methoxyethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2707909.png)

![N-(3,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2707910.png)

![N-(1-cyanocyclobutyl)-N-methyl-1-[2-methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxamide](/img/structure/B2707916.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2707918.png)

![N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2707924.png)

![Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate](/img/structure/B2707926.png)